
4-Fluoro-2-(trifluoromethyl)benzaldehyde
概要
説明
4-Fluoro-2-(trifluoromethyl)benzaldehyde is an organic fluorinated building block . It participates in the synthesis of diphenylthioethers and also participates in the preparation of 1-cyano derivative of nilutamide .
Synthesis Analysis
The synthesis of this compound involves a reaction with iodine, triethylamine, and triphenylphosphine in toluene . This reaction is carried out under an inert atmosphere in a sealed tube .Molecular Structure Analysis
The molecular formula of this compound is C8H4F4O . Its molecular weight is 192.1104 . The IUPAC Standard InChI is InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H .Chemical Reactions Analysis
This compound participates in the synthesis of diphenylthioethers . It also participates in the preparation of 1-cyano derivative of nilutamide .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.452 (lit.) . It has a boiling point of 114 °C (lit.) and a density of 1.408 g/mL at 25 °C (lit.) .科学的研究の応用
Reductive Etherification
4-Fluoro-2-(trifluoromethyl)benzaldehyde has been used in reductive coupling reactions to synthesize fluoro-benzylethers. This process involves the synthesis of 4-[18F]fluoro-benzaldehyde ([18F]1) from 4-trimethylammonium benzaldehyde and its subsequent reductive etherifications with alcohols using decaborane as a reducing agent. This method facilitates the creation of various 4-[18F]fluorobenzyl ethers in decay-corrected radiochemical yields of 12–45% (Funke et al., 2006).
Ortho-C-H Imidation
The compound has been identified as a suitable monodentate transient directing group (MonoTDG) for Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process allows for the efficient and versatile synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Synthesis of Microporous Polyaminals
This compound has been utilized in the synthesis of microporous polyaminal networks, showcasing an increase in BET specific surface areas and effective tailoring of pore sizes. These materials exhibit high CO2 adsorption capacities and selectivities, beneficial for environmental applications (Li et al., 2016).
Synthesis of Anticancer Analogues
In the field of medicinal chemistry, this compound has been used in the synthesis of fluorinated analogues of combretastatin A-4, an anticancer compound. This research demonstrates the potential of fluoro-substituted stilbenes in cancer treatment (Lawrence et al., 2003).
Palladium-Catalyzed Amination and Coupling
The compound has been applied in palladium-catalyzed amination and Stille and Suzuki coupling reactions, showcasing its versatility in synthesizing various organic compounds. These reactions offer a wide range of applications in organic synthesis (Kim & Yu, 2003).
Safety and Hazards
4-Fluoro-2-(trifluoromethyl)benzaldehyde is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . It has a flash point of 57 °C - closed cup . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
4-Fluoro-2-(trifluoromethyl)benzaldehyde is an organic fluorinated building block It’s known to participate in the synthesis of diphenylthioethers , suggesting that it may interact with enzymes or receptors involved in this pathway.
Mode of Action
As a building block, it likely interacts with its targets through chemical reactions, contributing to the formation of more complex molecules like diphenylthioethers .
Biochemical Pathways
These compounds have various applications, including medicinal chemistry, where they are often used as bioisosteres for phenols and anilines .
Result of Action
As a building block in the synthesis of diphenylthioethers , its primary effect would likely be the formation of these more complex molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Warming gently can redissolve the solid . Furthermore, it’s recommended to keep the containers tightly closed in a dry, cool, and well-ventilated place .
生化学分析
Biochemical Properties
4-Fluoro-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it participates in the synthesis of diphenylthioethers and the preparation of 1-cyano derivative of nilutamide . The aldehyde group can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with proteins can lead to alterations in protein structure and function, impacting cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit mitochondrial electron transport at the cytochrome bc1 complex, leading to disruptions in cellular respiration and energy production . Additionally, the compound’s interactions with proteins and enzymes can result in enzyme inhibition or activation, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature in closed containers under normal storage and handling conditions . Its stability and activity may be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity and genotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including respiratory irritation, skin irritation, and eye irritation . The threshold effects and toxicological profile of the compound need to be carefully evaluated to determine safe and effective dosage levels for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s aldehyde group can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolic products. These metabolic transformations can influence the compound’s activity, toxicity, and overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, potentially affecting its localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with cellular proteins and enzymes can also affect its distribution within cells, leading to localized effects on cellular processes and functions .
特性
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOHEMDNFTKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335118 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-80-0 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


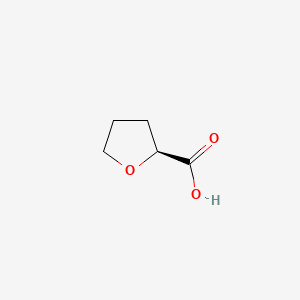
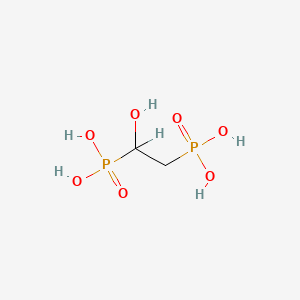
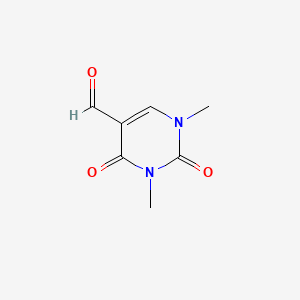


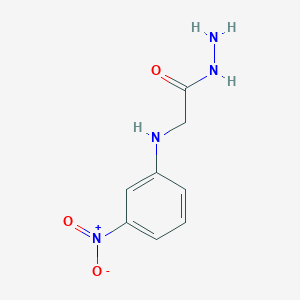
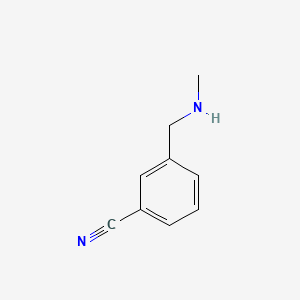


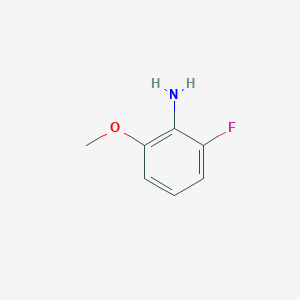

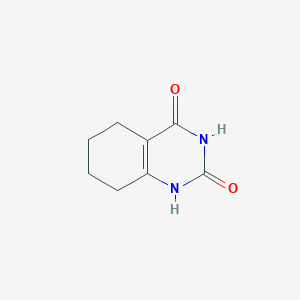
![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)

